molecular formula C11H9N3O2 B3023393 3-nitro-N-phenylpyridin-2-amine CAS No. 34949-41-2

3-nitro-N-phenylpyridin-2-amine

Cat. No.: B3023393
CAS No.: 34949-41-2
M. Wt: 215.21 g/mol
InChI Key: PCCSYAWZVABITQ-UHFFFAOYSA-N
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Description

3-Nitro-N-phenylpyridin-2-amine (CAS: 34949-41-2, molecular formula: C₁₁H₉N₃O₂) is a nitro-substituted pyridine derivative characterized by a phenyl group at the N-position and a nitro group at the C3 position of the pyridine ring (Fig. 1). It is synthesized via condensation of 2-chloro-3-nitropyridine with aniline derivatives in dimethyl sulfoxide (DMSO) at 100°C . The compound is a key intermediate in the synthesis of bioactive heterocycles, such as 2,3-diaryl-3H-imidazo[4,5-b]pyridines, which exhibit anticancer and anti-inflammatory properties . Its structure is confirmed by spectroscopic data, including ¹H NMR (δ 10.12 ppm for the NH proton) and mass spectrometry . Commercial availability includes purities ≥98%, with storage at room temperature .

Preparation Methods

The synthesis of 3-nitro-N-phenylpyridin-2-amine typically involves the nitration of N-phenylpyridin-2-amine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The crude product is often purified by column chromatography using a mixture of ethyl acetate and hexane .

Chemical Reactions Analysis

3-nitro-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Major products formed from these reactions include 3-amino-N-phenylpyridin-2-amine and various substituted derivatives .

Scientific Research Applications

3-nitro-N-phenylpyridin-2-amine has been studied for its potential biological activity and applications in various fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-nitro-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

3-Nitro-4-phenylpyridin-2-amine

  • Molecular formula : C₁₁H₉N₃O₂ (MW: 215.21)
  • Key differences: The nitro group remains at C3, but the phenyl group shifts to C4 instead of the N-position.

4-(3-Fluorophenyl)-3-nitropyridin-2-amine

  • Molecular formula : C₁₁H₈FN₃O₂ (MW: 233.20)
  • Key differences: A fluorine atom on the C4 phenyl ring enhances electronegativity, which may improve metabolic stability and binding affinity in drug design compared to non-fluorinated analogs .

Variations in the Amine Substituent

N-Methyl-2-nitro-5-phenylpyridin-3-amine

  • Molecular formula : C₁₂H₁₁N₃O₂ (MW: 229.24)
  • Key differences: The N-phenyl group is replaced with N-methyl, and the nitro group shifts to C2.

N,N-Dimethyl-3-nitropyridin-2-amine

  • Molecular formula : C₇H₉N₃O₂ (MW: 167.17)
  • Key differences : Dimethyl substitution on the amine eliminates hydrogen-bonding capacity, reducing solubility in polar solvents compared to the N-phenyl analog .

Heterocycle Replacement: Thiophene vs. Pyridine

3-Nitro-N-arylthiophen-2-amines

  • Structure : Replaces the pyridine ring with thiophene while retaining the nitro and aryl amine groups.
  • Key differences : The sulfur atom in thiophene increases electron density, altering electronic properties and reactivity in cyclization reactions. These compounds are explored for antimicrobial applications .

Functionalization via Cross-Coupling

5-(3,4-Dimethoxyphenyl)-3-nitro-N-phenylpyridin-2-amine

  • Molecular formula : C₁₉H₁₆N₃O₄ (MW: 362.35)
  • Key differences : A Suzuki coupling introduces a 3,4-dimethoxyphenyl group at C5, demonstrating the versatility of the parent compound in generating derivatives with enhanced biological activity .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Properties
3-Nitro-N-phenylpyridin-2-amine C₁₁H₉N₃O₂ Phenyl (N), nitro (C3) 215.21 Anticancer intermediates
3-Nitro-4-phenylpyridin-2-amine C₁₁H₉N₃O₂ Phenyl (C4), nitro (C3) 215.21 Structural isomer
4-(3-Fluorophenyl)-3-nitropyridin-2-amine C₁₁H₈FN₃O₂ 3-Fluorophenyl (C4), nitro (C3) 233.20 Enhanced stability
N-Methyl-2-nitro-5-phenylpyridin-3-amine C₁₂H₁₁N₃O₂ Methyl (N), nitro (C2), phenyl (C5) 229.24 Lipophilic intermediate
3-Nitro-N-arylthiophen-2-amines Varies Aryl (N), nitro (C3, thiophene) Varies Antimicrobial candidates

Research Implications

  • Synthetic Utility : The N-phenyl and nitro groups in this compound enable diverse functionalization, such as Suzuki coupling (e.g., ) and cyclization (e.g., ), which are less feasible in N-methyl or thiophene-based analogs.
  • Pharmacological Potential: Derivatives of this compound show promise in oncology, whereas fluorinated or thiophene-based analogs may target infectious diseases.

Biological Activity

3-Nitro-N-phenylpyridin-2-amine is an organic compound with the molecular formula C11_{11}H9_9N3_3O2_2. It features a nitro group (-NO2_2) and a phenyl group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases.

Biological Activity

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, which is beneficial in treating diseases where these enzymes are overactive. For instance, it has been explored for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease .

2. Redox Activity

The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to cellular damage or therapeutic effects. This redox activity is crucial for its mechanism of action against certain cancer cells.

3. Binding Affinity

The structure of this compound allows for hydrophobic interactions with protein targets, enhancing binding affinity and specificity. This characteristic is vital for its role as a pharmacophore in drug development .

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of various nitropyridine derivatives, this compound was shown to exhibit significant cytotoxicity against several cancer cell lines. The study highlighted its potential as a lead compound in the development of new anticancer agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The results indicated that the compound could mitigate oxidative damage, suggesting its potential use in treating neurodegenerative disorders like Alzheimer's disease .

Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Enzyme InhibitionAChE and BChE inhibition
Anticancer ActivityCytotoxicity against cancer cell lines
NeuroprotectiveProtection against oxidative stress
Redox ActivityFormation of reactive intermediates

The mechanism through which this compound exerts its biological effects involves:

  • Interaction with Enzymes : By binding to active sites on enzymes like AChE, it may inhibit their activity, thereby altering biochemical pathways involved in disease progression.
  • Formation of Reactive Species : The reduction of the nitro group can lead to the formation of reactive nitrogen species that can modify cellular components, including proteins and lipids.
  • Hydrophobic Interactions : The phenyl and pyridine rings facilitate interactions with hydrophobic regions of proteins, enhancing binding specificity and potency.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-nitro-N-phenylpyridin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting 3-nitropyridine derivatives with aniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Reductive amination : Using catalysts like Pd/NiO under H₂ to couple nitro precursors with phenylamine derivatives, achieving yields >90% under optimized conditions (25°C, 10 hours) .
    Key considerations : Solvent polarity (DMF vs. acetonitrile) and catalyst loading significantly impact regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from nitro-reduction byproducts .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves the aromatic proton environment (e.g., pyridine C2-H vs. aniline NH coupling). Chemical shifts for nitro groups appear deshielded (δ 8.5–9.0 ppm in ¹H NMR) .
  • X-ray crystallography : SHELX and ORTEP-III are used for structural refinement. The nitro group’s planarity with the pyridine ring and hydrogen-bonding interactions (e.g., N–H···O) are key metrics .
  • HPLC-MS : Validates purity (>98%) and identifies trace impurities (e.g., unreacted aniline) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard identification : Nitro groups confer explosive potential under high heat or friction. The compound may cause skin sensitization (R43) and eye irritation (R36) .
  • Mitigation : Use blast shields during synthesis, wear nitrile gloves, and work in a fume hood. Store in inert atmospheres (argon) at room temperature .
  • Emergency response : For skin contact, wash with 10% NaHCO₃; for inhalation, administer oxygen and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess charge distribution. The nitro group’s electron-withdrawing effect lowers the LUMO energy at the pyridine C2 position, favoring nucleophilic attack .
  • Transition state analysis : Identify steric hindrance from the phenyl group, which may slow kinetics compared to non-aryl analogs .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How do crystallographic data resolve contradictions between spectroscopic and computational predictions for this compound?

  • Case study : X-ray data may reveal unexpected tautomerization (e.g., nitro-enol forms) not detected in NMR due to rapid equilibration .
  • Torsion angle analysis : ORTEP-III visualizes deviations from planarity (e.g., dihedral angles between pyridine and phenyl rings), explaining discrepancies in DFT-optimized geometries .
  • Hydrogen bonding : Crystallography identifies intermolecular interactions (e.g., N–H···O) that stabilize specific conformations, reconciling NMR coupling constants .

Q. What strategies optimize catalytic systems for asymmetric derivatization of this compound?

  • Chiral ligands : Use (R)-BINAP or Jacobsen catalysts to induce enantioselectivity during reductions or cross-couplings .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance chiral induction but may reduce nitro-group stability .
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and adjust reaction time/temperature to favor kinetic control .

Properties

IUPAC Name

3-nitro-N-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCSYAWZVABITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346392
Record name 3-nitro-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34949-41-2
Record name 3-nitro-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 66 was repeated, except that 15 g of 2-chloro-3-nitropyridine, 13.22 g of aniline and 25.07 g of sodium carbonate were reacted in 180 ml of toluene. After working up the product as described in preparation 66, the resulting crude product was purified by column chromatography through silica gel, using a 1:5 by volume mixture of ethyl acetate and hexane, to give 6.9 g of the title compound, melting at 66°-68° C.
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15 g
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13.22 g
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25.07 g
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180 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-nitropyridine (3.49 g, 22.0 mmol), phenylamine (2 mL, 22.0 mmol) and Et3N (3.1 mL, 22.0 mmol) in NMP (7 mL) was stirred at 100° C. for 1.5 h under a nitrogen atmosphere. Additional amounts of Et3N (0.2 mL) and of phenylamine (0.1 mL) were added and the stirring was continued for further 30 min. The mixture was then partitioned between EtOAc and water. The aqueous phase was further extracted with EtOAc and the combined organic layers were washed with brine, then dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 10-100% DCM in pentane) affording (3-Nitropyridin-2-yl)phenylamine as a red crystalline solid (2.49 g, 58%). LCMS: RT 3.53 min [M+H]+ 216.0.
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3.49 g
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2 mL
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3.1 mL
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7 mL
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Synthesis routes and methods III

Procedure details

A mixture of 15 g (0.10 mole) of 2-chloro-3-nitro pyridine and 9.3 g (0.10 mole) of aniline were heated by means of an oil bath at about 120° C. for 30 min. The mass spectra of a sample taken at 15 min indicated presence mainly of the title compound. The product was partitioned between chloroform and aqueous basic solution (sodium hydroxide). The aqueous solution was washed twice more with chloroform. The chloroform extracts were washed once with a sodium chloride-sodium bicarbonate solution, dried over sodium sulfate, filtered and evaporated to give 21.9 g of black oil which solidified on standing. The solid was triturated in 30-60 pet-ether for 1 hr. The remaining solid was filtered off and washed with the same solvent and air dired to give 18.7 g (87%). The solid was recrystallized from cyclohexane. Nuclear magnetic resonance confirmed the title compound, m.p. 172°-174° C.
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15 g
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9.3 g
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Synthesis routes and methods IV

Procedure details

2-chloro-3-nitropyridine (25 g, 158 mmol), aniline (17.62 g, 189 mmol), and triethylamine (19.15 g, 189 mmol) were mixed in 1-butanol (500 mL). The reaction was heated to reflux overnight. After it cooled to room temperature, the solvent was distilled. The residue was purified by column chromatography using hexanes/ethyl acetate to give 3-nitro-N-phenylpyridin-2-amine (29 g, 85% yield).
Quantity
25 g
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17.62 g
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19.15 g
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500 mL
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Synthesis routes and methods V

Procedure details

A mixture of 11.21 g (70 mmol) of 2-chloro-3-nitropyridine and 19.56 g (210 mmol) of aniline was heated under stirring at 100° C. for 1 h. The reaction liquid was cooled to room temperature and dissolved in ethyl acetate. The solution was washed with an aqueous citric acid solution and then with water. After drying over magnesium sulfate, the solvent was distilled off under reduced pressure and the residue was recrystallized from ethyl acetate/n-hexane to obtain 13.7 g of the title compound.
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11.21 g
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19.56 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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